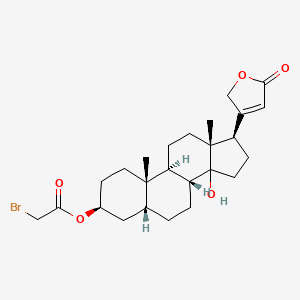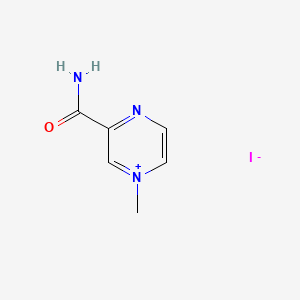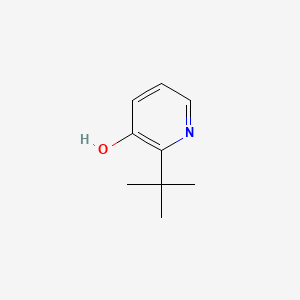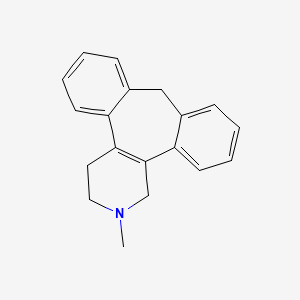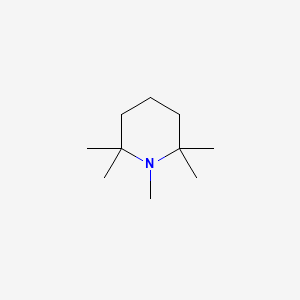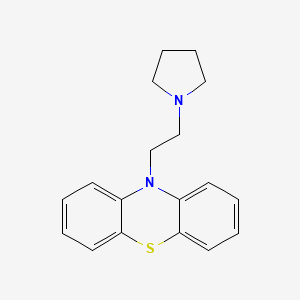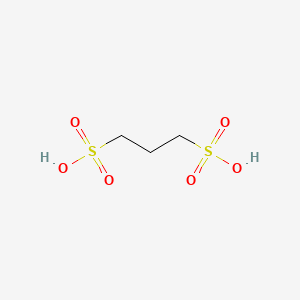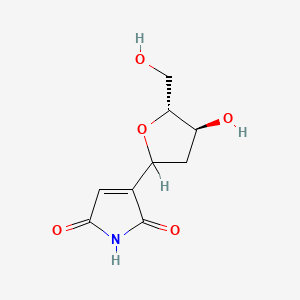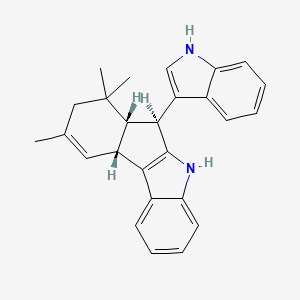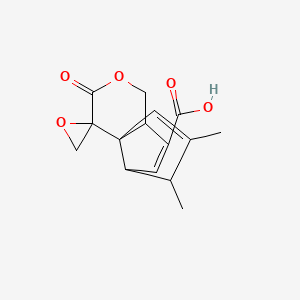
Antibiotic AT-116
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibiotic AT-116 is a natural product found in Streptomyces arenae, Streptomyces filipinensis, and other organisms with data available.
Scientific Research Applications
Bacteriocin-Producing Probiotics
Lactobacillus sp. AP 116, isolated from pig intestines, exhibits promising properties as a probiotic. This bacterium produces bacteriocin with antimicrobial activity against several pathogens including Listeria monocytogenes and Clostridium perfringens. The bacteriocin retains its activity even after exposure to heat and organic solvents, making it a potential alternative to traditional antibiotics in the pig industry (Shin et al., 2012).
Antibiotic Resistance in Nature
Studies have detected the presence of the clinically significant extended-spectrum β-lactamase TEM-116 in desert soils, indicating that antibiotic resistance is not confined to human-impacted habitats. This discovery emphasizes the importance of environmental factors in the spread of antibiotic resistance and the need for a comprehensive approach to tackle this issue (Naidoo et al., 2020).
Thiopeptide Antibiotic TP-1161
The gene cluster responsible for the biosynthesis of the thiopeptide antibiotic TP-1161 has been characterized. This antibiotic, derived from a marine actinomycete, holds potential for medical applications, and understanding its biosynthetic pathways is crucial for future developments (Engelhardt et al., 2010).
properties
Molecular Formula |
C15H16O5 |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
7,8-dimethyl-2-oxospiro[4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid |
InChI |
InChI=1S/C15H16O5/c1-7-4-14-10(8(7)2)3-9(12(16)17)11(14)5-19-13(18)15(14)6-20-15/h3-4,8,10-11H,5-6H2,1-2H3,(H,16,17) |
InChI Key |
NUPNVWUYFVEAIT-UHFFFAOYSA-N |
SMILES |
CC1C2C=C(C3C2(C=C1C)C4(CO4)C(=O)OC3)C(=O)O |
Canonical SMILES |
CC1C2C=C(C3C2(C=C1C)C4(CO4)C(=O)OC3)C(=O)O |
synonyms |
arenaemycin E pentalenolactone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






